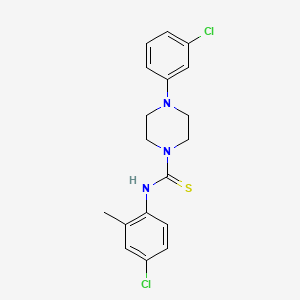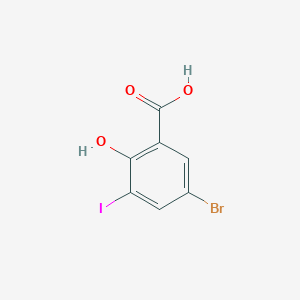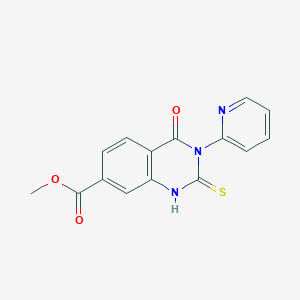
N-(4-chloro-2-methylphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-2-METHYLPHENYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a tetrahydropyrazine core substituted with chlorinated phenyl groups, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2-METHYLPHENYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. One common method includes:
Formation of the Tetrahydropyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions. For instance, a reaction between a diamine and a diketone can form the tetrahydropyrazine ring.
Substitution with Chlorinated Phenyl Groups: The chlorinated phenyl groups are introduced through nucleophilic substitution reactions. This can be achieved by reacting the tetrahydropyrazine intermediate with chlorinated benzyl halides in the presence of a base.
Thioamide Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2-METHYLPHENYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the thioamide group to an amine or other reduced forms.
Substitution: The chlorinated phenyl groups can undergo further substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-CHLORO-2-METHYLPHENYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2-METHYLPHENYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE involves its interaction with molecular targets such as enzymes or receptors. The chlorinated phenyl groups and the thioamide moiety play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROPHENYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
- N-(4-METHYLPHENYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE
Uniqueness
N-(4-CHLORO-2-METHYLPHENYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE is unique due to the specific substitution pattern on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. The presence of both chloro and methyl groups provides a distinct electronic environment, affecting how the compound interacts with other molecules.
This detailed overview should provide a comprehensive understanding of N-(4-CHLORO-2-METHYLPHENYL)-4-(3-CHLOROPHENYL)TETRAHYDRO-1(2H)-PYRAZINECARBOTHIOAMIDE, its synthesis, reactions, applications, and uniqueness compared to similar compounds
Properties
Molecular Formula |
C18H19Cl2N3S |
|---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
N-(4-chloro-2-methylphenyl)-4-(3-chlorophenyl)piperazine-1-carbothioamide |
InChI |
InChI=1S/C18H19Cl2N3S/c1-13-11-15(20)5-6-17(13)21-18(24)23-9-7-22(8-10-23)16-4-2-3-14(19)12-16/h2-6,11-12H,7-10H2,1H3,(H,21,24) |
InChI Key |
MDWJFJKCYHAWIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B10867164.png)

![5-[3-(4-tert-butylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]-2-chlorobenzoic acid](/img/structure/B10867175.png)
![3-(pyridin-3-yl)-6-[(E)-2-(thiophen-2-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10867176.png)
![4-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]benzoic acid](/img/structure/B10867181.png)
![4-(4-chlorophenyl)-5-[2-(morpholin-4-yl)ethyl]-3-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10867184.png)
![3-(2-furyl)-10-(4-methylbenzoyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867191.png)
![1-(2-{[3-methyl-1-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butan-2-yl]amino}-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B10867195.png)
![1-(3,4-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B10867203.png)
![N-(4-{[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B10867204.png)
![N-[(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]pyridine-4-carboxamide](/img/structure/B10867205.png)


![10-(1H-benzimidazol-2-ylmethyl)-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10867232.png)
